3-[(2-Thienylmethyl)amino]benzoic acid is a compound that features a benzoic acid structure substituted with a thienylmethylamino group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for potential applications in drug development and chemical sensing.
3-[(2-Thienylmethyl)amino]benzoic acid is classified as an aromatic amine and a carboxylic acid. Its structure comprises a benzene ring, an amino group, and a thienyl group, making it a member of the larger class of compounds known as heterocycles.
The synthesis of 3-[(2-Thienylmethyl)amino]benzoic acid can be achieved through several methods, typically involving the reaction of thienylmethylamine with benzoic acid derivatives.
The molecular structure of 3-[(2-Thienylmethyl)amino]benzoic acid can be represented by its chemical formula . The compound features:
C1=CC=C(C=C1)C(=O)OCC2=CSC=C2XYZ123456 (hypothetical for illustration).3-[(2-Thienylmethyl)amino]benzoic acid can undergo various chemical reactions:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and the presence of catalysts. For instance, nucleophilic substitutions typically require polar aprotic solvents for optimal reactivity.
The mechanism of action for 3-[(2-Thienylmethyl)amino]benzoic acid largely depends on its application:
3-[(2-Thienylmethyl)amino]benzoic acid has several scientific applications:
The compound 3-[(2-Thienylmethyl)amino]benzoic acid features a benzoic acid scaffold substituted at the meta position by a (2-thienylmethyl)amino group. The molecular formula is C₁₂H₁₁NO₂S, confirmed through multiple sources for analogous thienylmethylamino benzoates . Its IUPAC name derives from the parent benzoic acid, with the amino group at position 3 linked to a 2-thienylmethyl moiety. Key structural attributes include:
Table 1: Core Structural Attributes
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Hydrogen Bond Donors | 2 (COOH, NH) |
| Hydrogen Bond Acceptors | 3 (O₂ from COOH, N) |
| Rotatable Bonds | 4 |
Predicted and experimental data from structural analogs indicate the following properties:
Table 2: Experimental and Predicted Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 420.2 ± 30.0 °C | Predicted |
| Density | 1.359 ± 0.06 g/cm³ | Predicted |
| Water Solubility | 20–107 mg/L | EPI Suite/EPA TEST [6] |
| Carboxylic Acid pKa | 4.17 ± 0.50 | Predicted |
While direct spectra for 3-[(2-thienylmethyl)amino]benzoic acid are unavailable in the search results, data from close analogs permit reliable inferences:
Key differences emerge when comparing 3-[(2-thienylmethyl)amino]benzoic acid to its isomers and derivatives:
Table 3: Comparative Properties of Key Analogs
| Compound | Molecular Weight (g/mol) | Predicted pKa | Water Solubility (mg/L) |
|---|---|---|---|
| 3-[(2-Thienylmethyl)amino]benzoic acid | 233.29 | 4.17 | 20–107 [6] |
| 2-[(2-Thienylmethyl)amino]benzoic acid | 233.29 | ~3.8 | 107 [6] |
| 2-[(3-Thienylmethyl)amino]benzoic acid | 233.29 | 4.17 | Not reported |
| 2-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid | 247.31 | Not reported | <20 |
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8